5-Fluoro-2-isopropoxybenzoic acid

説明

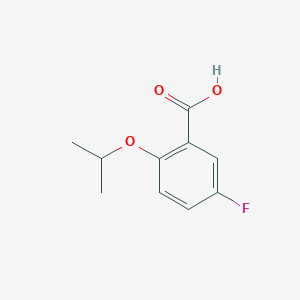

5-Fluoro-2-isopropoxybenzoic acid is an organic compound with the molecular formula C10H11FO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by an isopropoxy group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 5-fluoro-2-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反応の分析

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (H₂SO₄) yields methyl esters .

-

Amidation : Conversion to the acid chloride (using SOCl₂ or oxalyl chloride) followed by reaction with amines produces amides. For example, coupling with aniline derivatives via HATU yields arylaminobenzamides with high efficiency (85% yield in analogous reactions) .

| Reaction Type | Reagents/Conditions | Product | Yield/Reference |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | 85% |

| Amidation | SOCl₂, then NH₃ or HATU coupling | Benzamide derivatives | 78–85% |

Substitution Reactions

The fluorine atom at the 5-position and the isopropoxy group at the 2-position participate in selective substitutions:

-

Nucleophilic Aromatic Substitution (NAS) : Fluorine can be replaced under strongly basic conditions, though its poor leaving-group ability limits reactivity. Bromination via N-bromosuccinimide (NBS) introduces bromine at the 3-position in related compounds, enabling further cross-coupling .

-

Isopropoxy Group Cleavage : Acidic hydrolysis (HCl/H₂O) removes the isopropoxy group, forming 5-fluoro-2-hydroxybenzoic acid .

Oxidation and Reduction

-

Oxidation : The carboxylic acid group is resistant to further oxidation but can undergo decarboxylation under thermal or acidic conditions to form CO₂ and a substituted benzene.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates in synthesis pathways but does not directly affect the carboxylic acid group .

Cross-Coupling Reactions

The aromatic ring supports palladium-catalyzed couplings:

-

Suzuki–Miyaura Reaction : Brominated derivatives (e.g., 3-bromo-5-fluoro-2-isopropoxybenzoic acid) react with boronic acids to introduce aryl groups (18–71% yields) .

-

Buchwald–Hartwig Amination : Facilitates C–N bond formation with amines, though limited by the electron-withdrawing carboxylic acid group .

Biological Activity and Interactions

While not a direct reaction, the compound’s bioactivity stems from interactions with biological targets:

科学的研究の応用

Chemistry

5-Fluoro-2-isopropoxybenzoic acid serves as a building block in organic synthesis for preparing more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology

This compound is investigated as a biochemical probe to study enzyme interactions and metabolic pathways. Its potential as an antimicrobial agent has been noted, with studies indicating effective inhibition of various bacterial strains, including Escherichia coli at concentrations as low as 10 µM.

Medicine

Research into its therapeutic properties has highlighted its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting applications in managing inflammatory diseases. Additionally, its interaction with specific molecular targets may modulate enzyme activity or receptor function, leading to various therapeutic effects.

Industry

This compound is utilized in developing novel materials and as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its enhanced lipophilicity and metabolic stability make it valuable for industrial applications.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited bacterial growth in vitro, highlighting its potential use in treating infections caused by resistant strains.

- Anti-inflammatory Research : In vitro studies showed that this compound reduced pro-inflammatory cytokines significantly when tested against inflammatory stimuli, suggesting its potential role in therapeutic applications for chronic inflammatory conditions.

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds indicate that structural modifications can significantly affect bioavailability and tissue distribution, providing insights into optimizing therapeutic formulations involving fluorinated compounds .

作用機序

The mechanism of action of 5-Fluoro-2-isopropoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This compound may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways and cellular functions .

類似化合物との比較

Similar Compounds

2-Fluoro-5-isopropoxybenzoic acid: Similar structure but with different positional isomerism.

5-Fluoro-2-methoxybenzoic acid: Similar fluorinated benzoic acid derivative with a methoxy group instead of an isopropoxy group.

5-Fluoro-2-ethoxybenzoic acid: Another fluorinated benzoic acid derivative with an ethoxy group.

Uniqueness

5-Fluoro-2-isopropoxybenzoic acid is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The presence of both fluorine and isopropoxy groups can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications .

生物活性

5-Fluoro-2-isopropoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Chemical Formula: C12H13F O3

Molecular Weight: 224.23 g/mol

The structure of this compound features a benzoic acid core with a fluorine atom at the 5-position and an isopropoxy group at the 2-position. This unique arrangement influences its chemical reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, potentially modulating enzyme activity or receptor function, which can lead to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. One study demonstrated that the compound effectively inhibited the growth of Escherichia coli at concentrations as low as 10 µM, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in managing inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy:

A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 15 µM. This suggests that the compound could be a candidate for developing new antibiotics targeting resistant strains . -

Inflammation Model Study:

In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to controls, highlighting its therapeutic potential in inflammatory conditions .

Table 1: Biological Activity Summary

| Activity Type | Test Organism | Concentration (µM) | Result |

|---|---|---|---|

| Antimicrobial | E. coli | 10 | Growth inhibition observed |

| Antimicrobial | Staphylococcus aureus | 15 | MIC determined |

| Anti-inflammatory | LPS-induced model | Not specified | Reduced edema and cytokines |

特性

IUPAC Name |

5-fluoro-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWZSFGEQXPKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096786-64-9 | |

| Record name | 5-fluoro-2-(propan-2-yloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。